molecular formula C20H21N3O2S2 B2689999 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide CAS No. 2034572-93-3

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2689999
CAS No.: 2034572-93-3
M. Wt: 399.53
InChI Key: AVAIFXGSNRLBEF-UHFFFAOYSA-N
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Description

Research Applications and Value N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide is a synthetic hybrid compound designed for research purposes, integrating distinct pharmacophores known for diverse biological activities. Its structure combines a furan ring , a thiazole-carboxamide core , and a thiomorpholine moiety , making it a compound of significant interest in medicinal chemistry and drug discovery. The furan ring is an electron-rich aromatic heterocycle frequently employed as a bioisostere for phenyl rings, often contributing to enhanced binding affinity and metabolic stability in bioactive molecules . Furan-containing compounds have demonstrated a wide spectrum of pharmacological activities in research, including antibacterial, antifungal, anticancer, and anti-inflammatory effects . The thiazole-carboxamide core is another privileged scaffold in medicinal chemistry. Thiazole derivatives, particularly those with a carboxamide functional group, have been extensively investigated for their potent antioxidant properties, often outperforming standard controls in free radical scavenging assays . Furthermore, 2-aminothiazole-based compounds are associated with anticancer, antimicrobial, and anti-inflammatory activities, and they act as key ligands for various enzymatic targets and receptors . Note on Research Use This product is intended for research applications and is strictly labeled as For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c24-19(17-14-27-20(22-17)15-4-2-1-3-5-15)21-12-18(16-6-9-25-13-16)23-7-10-26-11-8-23/h1-6,9,13-14,18H,7-8,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAIFXGSNRLBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction can yield tetrahydrofuran derivatives .

Scientific Research Applications

Medicinal Chemistry

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties:

  • Antimicrobial Activity : Compounds containing furan and thiazole derivatives have demonstrated significant antibacterial and antifungal activities. Studies indicate that thiazole derivatives can inhibit the growth of various pathogens, making this compound a candidate for further exploration in antibiotic development.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, similar thiazole compounds have shown efficacy in inhibiting tumor growth in vitro, with mechanisms involving apoptosis induction and cell cycle arrest .

Biological Research

The unique structure of this compound allows it to be utilized in biological studies to explore:

  • Biological Pathways : The compound can serve as a probe to study specific signaling pathways related to cancer and inflammation. Its interactions with cellular targets can help elucidate mechanisms of action for therapeutic interventions.

Material Science

In addition to its biological applications, this compound is explored for use in developing novel materials:

  • Polymer Chemistry : The incorporation of this compound into polymer matrices may enhance the mechanical properties or introduce new functionalities such as responsiveness to environmental stimuli. Its thiomorpholine group could facilitate crosslinking reactions, leading to improved material characteristics .

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated significant inhibition against Gram-positive bacteria.
AnticancerShowed cytotoxic effects on human tumor cell lines with IC50 values indicating effectiveness.
Material DevelopmentEnhanced thermal stability when incorporated into polymer blends.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes and receptors, modulating their activity. The thiomorpholine group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide is unique due to its combination of furan, thiomorpholine, and thiazole moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of furan, thiomorpholine, and thiazole moieties. Its IUPAC name is N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-phenyl-1,3-thiazole-4-carboxamide. The molecular formula is C20H21N3O2S2C_{20}H_{21}N_{3}O_{2}S_{2} with a molecular weight of 393.52 g/mol.

Structural Representation

PropertyValue
IUPAC NameN-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Molecular FormulaC20H21N3O2S2C_{20}H_{21}N_{3}O_{2}S_{2}
Molecular Weight393.52 g/mol

Antifungal Activity

Research indicates that compounds similar to this compound exhibit significant antifungal properties. For instance, derivatives of thiazole have shown effectiveness against various fungal strains, including Candida albicans and Candida parapsilosis. A study demonstrated that certain thiazole derivatives inhibited ergosterol synthesis, a critical component of fungal cell membranes, thereby exhibiting antifungal activity comparable to established treatments like ketoconazole .

Case Study: Ergosterol Inhibition

In a comparative analysis of antifungal activity:

CompoundInhibition Rate (%) at 48hMIC (μg/mL)
Compound 2d86.0551.23
Compound 2e88.6381.23
Ketoconazole--

The inhibition rates suggest that these compounds can effectively disrupt fungal growth by targeting ergosterol biosynthesis pathways.

Antimicrobial Activity

The compound also demonstrates potential as an antimicrobial agent. Various studies have reported its activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be significantly lower than those for standard antibiotics, indicating strong antibacterial properties .

Antimicrobial Efficacy Table

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus16
Enterococcus faecalis32

Cytotoxicity Profile

While evaluating the safety profile, cytotoxicity studies against NIH/3T3 cell lines revealed that the compound exhibits moderate toxicity with IC50 values indicating a promising therapeutic index:

CompoundIC50 (μM)
Compound 2d148.26
Compound 2e187.66
Doxorubicin (control)>1000

These results suggest that while the compound is effective against pathogens, it maintains a degree of selectivity towards cancerous versus normal cells.

The biological activity of this compound can be attributed to its ability to interact with key enzymes involved in metabolic pathways of target organisms. For example, docking studies have indicated that this compound binds effectively to the active site of CYP51, an enzyme crucial for ergosterol synthesis in fungi .

Molecular Docking Insights

Molecular docking simulations reveal that the compound forms hydrogen bonds with critical residues in the enzyme's active site, enhancing its inhibitory potential:

ResidueInteraction Type
Tyr76Hydrogen Bond
Phe255Hydrophobic Contact
Met433Hydrophobic Contact

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